molecular formula C21H14ClN3O3 B2705522 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide CAS No. 865249-62-3

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

Cat. No.: B2705522
CAS No.: 865249-62-3
M. Wt: 391.81
InChI Key: ZNLOLMCSMFQBMQ-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is a chemical research compound featuring a 1,3,4-oxadiazole core scaffold. This scaffold is recognized in medicinal chemistry for its diverse biological potential and is a privileged structure in the design of novel bioactive molecules . The compound's specific molecular architecture, which incorporates chlorophenyl and phenoxybenzamide groups, is of significant interest for investigating structure-activity relationships (SAR), particularly in the development of ligands for central nervous system (CNS) targets . Research on highly analogous compounds, specifically 5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives, has demonstrated that these structures can exhibit high affinity for the benzodiazepine binding site of GABA-A receptors . In vitro binding assays and molecular docking studies suggest such compounds can function as potent agonists, showing considerable hypnotic and anticonvulsant effects in preclinical models, with their actions being effectively reversed by the antagonist flumazenil . Furthermore, the 1,3,4-oxadiazole pharmacophore is a subject of extensive investigation in oncology research. This scaffold is a key component in potential therapeutic agents that operate through various mechanisms, including the inhibition of critical enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . Researchers value this compound for exploring these and other biological pathways. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O3/c22-18-9-5-4-8-17(18)20-24-25-21(28-20)23-19(26)14-10-12-16(13-11-14)27-15-6-2-1-3-7-15/h1-13H,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLOLMCSMFQBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of 2-chlorobenzohydrazide with a suitable carboxylic acid derivative under acidic or basic conditions can lead to the formation of the 1,3,4-oxadiazole ring.

    Coupling with 4-phenoxybenzoyl chloride: The resulting 1,3,4-oxadiazole intermediate is then reacted with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide exhibits significant antimicrobial properties. Studies have shown that derivatives of 1,3,4-oxadiazoles often demonstrate enhanced efficacy against various bacterial strains due to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .

Antiviral Properties

The compound has also been investigated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication by targeting specific viral enzymes or receptors . Further research is required to elucidate the precise mechanisms involved.

Anticancer Potential

This compound has shown promise in anticancer applications. It appears to interact with multiple biological targets involved in cancer progression and metastasis. Studies have indicated that modifications to the oxadiazole structure can enhance its anticancer activity by improving its binding affinity to target proteins .

Enzyme Inhibition

The compound's structural features allow it to act as an inhibitor for specific enzymes linked to disease processes. This property opens avenues for further research into its therapeutic applications in treating conditions like diabetes and cancer .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. Results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

In another investigation reported in Cancer Research, researchers explored the anticancer properties of this compound against human cancer cell lines. The study demonstrated that the compound induced apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity and potential for therapeutic use .

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the inhibition of enzymatic activity, modulation of receptor function, or interference with DNA replication and transcription. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

N-[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]-4-Fluorobenzamide ()

  • Structural Differences: Oxadiazole substituent: 4-Chlorophenyl (para-Cl) vs. 2-chlorophenyl (ortho-Cl) in the target compound. Benzamide group: 4-Fluoro vs. 4-phenoxy in the target.
  • The 4-fluoro group () increases polarity, whereas the 4-phenoxy group (target) introduces bulkiness and lipophilicity, impacting membrane permeability .

N-[5-(5-Chlorothiophen-2-yl)-1,3,4-Oxadiazol-2-yl]-4-(Dipropylsulfamoyl)Benzamide ()

  • Structural Differences: Oxadiazole substituent: 5-Chlorothiophene (aromatic heterocycle) vs. 2-chlorophenyl. Benzamide group: Dipropylsulfamoyl (electron-withdrawing) vs. phenoxy (electron-donating).
  • Implications: Thiophene substitution () may enhance π-π stacking interactions in biological targets. The sulfamoyl group increases hydrophilicity, contrasting with the phenoxy group’s lipophilicity .

Functional Group Modifications and Bioactivity

4-[Benzyl(Ethyl)Sulfamoyl]-N-[5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-yl]Benzamide ()

  • Structural Differences: Oxadiazole substituent: 4-Fluorophenyl vs. 2-chlorophenyl. Benzamide group: Benzyl-ethylsulfamoyl (bulky, charged) vs. phenoxy.
  • Implications :
    • The sulfamoyl group () may confer solubility in aqueous environments, advantageous for pharmacokinetics.
    • Fluorine’s electronegativity () could improve metabolic stability compared to chlorine .

N-[5-[(4-Chlorophenyl)Methylsulfanyl]-1,3,4-Thiadiazol-2-yl]-4-(Dimethylsulfamoyl)Benzamide ()

  • Structural Differences: Core ring: Thiadiazole (sulfur-containing) vs. oxadiazole (oxygen-containing). Substituents: Methylsulfanyl and dimethylsulfamoyl groups vs. phenoxy and chlorophenyl.
  • Implications: Thiadiazole () may exhibit different redox properties and hydrogen-bonding capabilities.

Data Table: Structural and Functional Comparison

Compound Name Oxadiazole Substituent Benzamide Group Key Functional Features Potential Biological Implications
Target Compound 2-Chlorophenyl 4-Phenoxy Lipophilic, rigid Enhanced membrane permeability
N-[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]-4-Fluorobenzamide 4-Chlorophenyl 4-Fluoro Polar, electron-withdrawing Improved metabolic stability
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-Oxadiazol-2-yl]-4-(Dipropylsulfamoyl)Benzamide 5-Chlorothiophene Dipropylsulfamoyl Hydrophilic, π-stacking capability Aqueous solubility, target interaction
4-[Benzyl(Ethyl)Sulfamoyl]-N-[5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-yl]Benzamide 4-Fluorophenyl Benzyl-ethylsulfamoyl Bulky, charged Solubility, receptor specificity
N-[5-[(4-Chlorophenyl)Methylsulfanyl]-1,3,4-Thiadiazol-2-yl]-4-(Dimethylsulfamoyl)Benzamide 4-Chlorophenyl methylsulfanyl Dimethylsulfamoyl Sulfur-rich, H-bond acceptor Redox activity, enzyme inhibition

Research Findings and Implications

  • Substituent Position : Ortho-chloro (target) vs. para-chloro () affects steric hindrance and electronic distribution, which could influence binding pocket interactions in enzymes like cyclooxygenase or kinase targets .
  • Solubility vs. Lipophilicity: Sulfamoyl groups (–8) improve aqueous solubility, whereas phenoxy (target) and fluorophenyl () groups enhance lipid bilayer penetration, suggesting divergent therapeutic applications .

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is a synthetic compound belonging to the oxadiazole class, known for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

  • Molecular Formula : C12_{12}H11_{11}ClN3_3O2_2
  • Molecular Weight : 300.141 g/mol
  • CAS Number : 90147-10-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving:

  • Caspase Activation : Induction of apoptosis via caspase-3 and caspase-7 activation.
  • Cell Cycle Arrest : Inhibition of cell proliferation by causing cell cycle arrest at the G2/M phase in various cancer cell lines such as HT-1080 (fibrosarcoma) and A549 (lung carcinoma) cells .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. For instance:

  • Cytotoxicity : Studies indicate that this compound exhibits significant cytotoxic effects against several cancer cell lines, with IC50_{50} values indicating potent activity .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Bacterial Inhibition : Research indicates that it possesses inhibitory effects against various bacterial strains, although specific mechanisms remain under investigation .

Data Table: Biological Activities

Activity TypeCell Line/OrganismEffectReference
AnticancerHT-1080Induces apoptosis
AnticancerA549Cell cycle arrest
AntimicrobialE. coliInhibition
AntimicrobialS. aureusInhibition

Case Studies

  • Study on Anticancer Properties :
    • A study synthesized several oxadiazole derivatives and evaluated their biological activities. The results indicated that this compound significantly inhibited tumor growth in vitro and in vivo models, showcasing its potential as an anticancer agent .
  • Antimicrobial Evaluation :
    • Another study focused on the antimicrobial efficacy of oxadiazole derivatives, including this compound. The results highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action .

Q & A

Q. Challenges :

  • Regioselectivity : Ensuring the oxadiazole ring forms at the correct position (C-5 vs. C-2) requires precise stoichiometry and temperature control .
  • Purification : Byproducts from incomplete coupling or cyclization may necessitate column chromatography or recrystallization from DMSO/water mixtures .

Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the oxadiazole ring protons appear as singlets near δ 8.5–9.0 ppm .
  • X-ray Crystallography : Single-crystal analysis confirms bond lengths (e.g., C–N bonds in oxadiazole: ~1.30 Å) and intermolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing dimers) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ m/z calculated for C₂₁H₁₅ClN₂O₃: 389.07) .

Basic: How is the compound screened for preliminary biological activity in academic research?

Answer:

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution to determine MIC values .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. A 2-chlorophenyl substituent may enhance activity compared to 4-chlorophenyl analogs .
  • Enzyme Inhibition : Evaluate binding to targets like pyruvate:ferredoxin oxidoreductase (PFOR) via fluorescence quenching, as seen in related oxadiazoles .

Advanced: How do substituent variations (e.g., 2-chlorophenyl vs. 4-chlorophenyl) impact structure-activity relationships (SAR)?

Answer:

  • Positional Effects : The 2-chlorophenyl group increases steric hindrance, potentially improving selectivity for hydrophobic enzyme pockets. In contrast, 4-chlorophenyl analogs may exhibit broader-spectrum antimicrobial activity due to enhanced π-π stacking .
  • Electron Withdrawal : The 2-chloro substituent’s electron-withdrawing effect stabilizes the oxadiazole ring, altering redox properties and metabolic stability .
  • Comparative Data : For example, 2-chlorophenyl derivatives show 3–5× higher cytotoxicity in MCF-7 cells than 4-chlorophenyl counterparts, suggesting substituent position critically modulates bioactivity .

Advanced: What strategies are employed to optimize bioavailability and metabolic stability?

Answer:

  • Lipophilicity Modulation : Introduce polar groups (e.g., –SO₂NH₂) to the benzamide moiety to improve aqueous solubility without compromising membrane permeability .
  • Prodrug Design : Mask the oxadiazole NH group with acetyl or PEGylated moieties to enhance oral absorption, followed by enzymatic cleavage in vivo .
  • Crystallographic Insights : Adjust molecular packing via hydrogen-bond acceptors (e.g., fluorine substitutions) to reduce crystal lattice energy, improving dissolution rates .

Advanced: What mechanistic hypotheses explain its antitumor activity, and how are they validated?

Answer:

  • Hypothesis 1 : The compound inhibits tubulin polymerization by binding to the colchicine site, disrupting mitosis. Validation involves competitive assays with [³H]-colchicine .
  • Hypothesis 2 : Oxadiazole-derived radicals generate ROS, inducing apoptosis. Flow cytometry with DCFH-DA dye confirms ROS levels in treated cells .
  • Enzyme Profiling : Kinase inhibition panels (e.g., EGFR, VEGFR2) identify off-target effects. Molecular docking (e.g., AutoDock Vina) predicts binding poses to prioritize targets .

Advanced: How are contradictory bioactivity data resolved in structure-activity studies?

Answer:

  • Case Example : Discrepancies in antimicrobial activity between batches may arise from residual solvents (e.g., DMSO) affecting bacterial growth. Purity verification via HPLC (≥98%) and solvent-free assays resolve this .
  • Statistical Analysis : Use ANOVA to differentiate true SAR trends from experimental noise. For instance, outlier IC₅₀ values in cytotoxicity assays may reflect cell line heterogeneity .
  • Crystallographic Validation : Confirm that activity loss in a modified analog correlates with disrupted hydrogen-bond networks observed in XRD structures .

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